molecular formula C17H20Cl2N2O3 B5589278 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate

Cat. No.: B5589278
M. Wt: 371.3 g/mol
InChI Key: BCAOVQHOWGSZMQ-UHFFFAOYSA-N
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Description

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate is a complex organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopropane ring and a dichloroethenyl group, contributing to its distinct chemical properties.

Scientific Research Applications

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate typically involves the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid with N-phenylcarbamate. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in agricultural applications, it may inhibit enzymes essential for pest survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate is unique due to its combination of a cyclopropane ring, dichloroethenyl group, and N-phenylcarbamate moiety. This unique structure contributes to its distinct chemical properties and wide range of applications .

Properties

IUPAC Name

2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O3/c1-17(2)12(10-13(18)19)14(17)15(22)20-8-9-24-16(23)21-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAOVQHOWGSZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)NCCOC(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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